Ecgonine Ethyl Ester
Description
Significance within Cocaine-Related Chemistry Research
The primary significance of ecgonine (B8798807) ethyl ester in cocaine-related research is its role as a specific biomarker for the simultaneous consumption of cocaine and alcohol. researchgate.net While major metabolites like benzoylecgonine (B1201016) (BZE) and ecgonine methyl ester (EME) indicate cocaine use, the detection of EEE, alongside cocaethylene (B1209957), provides direct chemical evidence of co-ingestion. faa.govmdpi.com
This is crucial in forensic investigations, as the combination of cocaine and ethanol (B145695) can lead to different toxicological outcomes than cocaine use alone. faa.gov The metabolic pathway leading to EEE involves several key compounds. Cocaine is primarily hydrolyzed to BZE and EME. mdpi.com In the presence of ethanol, a portion of cocaine is converted to cocaethylene by hepatic carboxylesterases. wikipedia.orgdiva-portal.org Cocaethylene itself is then metabolized, partly through hydrolysis, to form ecgonine ethyl ester. erau.edu The detection of EEE in biological matrices such as urine, blood, and meconium is therefore a critical analytical target in forensic toxicology. researchgate.netfaa.govdss.go.th
Historical Perspectives in Analytical and Chemical Investigations
The analytical pursuit of this compound and other polar cocaine metabolites has evolved significantly with technological advancements. Early methodologies predominantly relied on gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov A significant challenge in GC-MS analysis is the polar nature of metabolites like EEE, ecgonine, and BZE, which often required a chemical derivatization step to increase their volatility and improve chromatographic performance. researchgate.netjournal-imab-bg.orgjcami.eu Common derivatizing agents included silylating reagents (e.g., BSTFA) or a combination of acylating and alkylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) and 2,2,3,3,3-pentafluoro-1-propanol (B1212958) (PFPOH). researchgate.netjournal-imab-bg.org
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) marked a paradigm shift in the analysis of these compounds. nih.govacs.orgrsc.org LC-MS/MS is inherently better suited for analyzing polar, non-volatile molecules, often eliminating the need for the laborious derivatization step. dss.go.thacs.org This simplification of sample preparation, combined with high sensitivity and specificity, has made LC-MS/MS the preferred technique in many modern toxicology laboratories. researchgate.netnih.gov
Sample preparation techniques have also advanced. Solid-phase extraction (SPE) is a widely used method to isolate and concentrate cocaine and its metabolites, including EEE, from complex biological matrices like blood and urine, ensuring cleaner extracts and more reliable quantification. researchgate.netnih.govresearchgate.net
Table 1: Evolution of Analytical Techniques for this compound and Related Metabolites
| Analytical Technique | Common Sample Matrix | Key Features/Requirements | Typical Application | Source(s) |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Blood, Muscle | Requires derivatization for polar metabolites (e.g., EEE, BZE) to increase volatility. | Confirmation and quantification in forensic toxicology. | researchgate.netnih.govjcami.eu |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Blood, Oral Fluid, Meconium | High sensitivity and specificity; often does not require derivatization, simplifying sample preparation. | Modern standard for comprehensive drug testing. | dss.go.thnih.govacs.orgoup.com |
| Solid-Phase Extraction (SPE) | Urine, Blood, Hair | Sample cleanup and concentration prior to chromatographic analysis. | Routine sample preparation in toxicology labs. | nih.govresearchgate.netnih.gov |
Overview of Research Domains for this compound
Research involving this compound is concentrated in a few specialized scientific domains:
Forensic Toxicology : This is the primary field where EEE is of interest. Its detection in postmortem fluids and tissues or in samples from driving under the influence cases can provide crucial information about the substances involved, helping to determine the cause of death or impairment. smolecule.comfaa.gov Its presence in meconium, the first stool of an infant, can serve as an indicator of maternal cocaine and alcohol use during pregnancy. dss.go.th
Analytical Chemistry : A significant body of research focuses on the development and validation of robust, sensitive, and specific analytical methods for the simultaneous detection of a wide array of cocaine-related compounds. researchgate.net This includes optimizing extraction procedures like SPE and chromatographic conditions for GC-MS and LC-MS/MS to accurately quantify EEE and other minor metabolites in various biological specimens. erau.edudss.go.thacs.org
Metabolism and Pharmacokinetic Studies : Understanding the formation and elimination pathways of cocaine metabolites is essential. Research in this area investigates the role of enzymes like carboxylesterases in the formation of cocaethylene and its subsequent metabolism to EEE. diva-portal.orgresearchgate.net These studies help to better interpret toxicological findings.
Table 2: Research Findings on this compound (EEE) Detection
| Research Focus | Key Finding | Analytical Method | Biological Matrix | Source(s) |
|---|---|---|---|---|
| Simultaneous Metabolite Analysis | A method was developed to simultaneously analyze 12 cocaine-related compounds, including EEE. | GC-MS with derivatization | Blood, Urine, Muscle | erau.eduresearchgate.net |
| Neonatal Exposure | EEE was identified as a metabolite indicating concurrent maternal cocaine and alcohol use; its presence in meconium was sporadic. | LC-MS-MS | Meconium | dss.go.th |
| Pyrolysis Product Metabolites | Ethyl ecgonidine (B1247834) (anhydrothis compound), a related compound, was found in urine, indicating co-use of "crack" cocaine and alcohol. | GC-MS | Urine | nih.gov |
| Stability Studies | Cocaine metabolites, including an ethyl ester, were found to be stable for up to one year when stored at -20°C. | Not specified | Urine | ujpronline.com |
| Comprehensive Screening | LC-MS/MS methods are capable of detecting a wide array of cocainic drugs, including EEE, from whole blood samples. | LC-MS/MS | Whole Blood | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)10-8-5-4-7(12(8)2)6-9(10)13/h7-10,13H,3-6H2,1-2H3/t7-,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMBNAKYBUEEX-QCLAVDOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70939-97-8 | |
| Record name | Ethyl ecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070939978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECGONINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTI50ROZ5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Formation and Synthetic Methodologies of Ecgonine Ethyl Ester
Formation Mechanisms
The generation of ecgonine (B8798807) ethyl ester in vivo is a multi-step process linked to the metabolism of cocaine and its derivatives. It is not formed directly from cocaine but arises from subsequent reactions of other metabolites.
Transesterification Pathways Involving Ethanol (B145695)
The presence of ethanol alters the metabolic fate of cocaine. Normally, cocaine is hydrolyzed to benzoylecgonine (B1201016) and ecgonine methyl ester. wikipedia.org However, when ethanol is present, a significant portion of cocaine undergoes a transesterification reaction in the liver instead of hydrolysis. wikipedia.orgpsu.edu This reaction, catalyzed by the enzyme human carboxylesterase 1 (hCE1), substitutes the methyl group of cocaine with an ethyl group from ethanol, forming cocaethylene (B1209957) (benzoylecgonine ethyl ester) and methanol (B129727). wikipedia.orgnih.govjcami.eu
While cocaethylene is the primary product of this initial transesterification, another pathway has been proposed for the direct formation of this compound. This involves the transesterification of ecgonine methyl ester (a primary cocaine metabolite) with ethanol, which would directly yield this compound. mdpi.com
Enzymatic Hydrolysis of Related Compounds (e.g., Cocaethylene)
Research has demonstrated that this compound is a direct hydrolysis product of cocaethylene. portlandpress.com The metabolic breakdown of cocaethylene involves the cleavage of its benzoyl ester linkage, which yields this compound and benzoic acid. portlandpress.com
Specific enzymes have been identified that catalyze this reaction. A bacterial enzyme, cocaine esterase (CocE), and its mutants have been shown to efficiently hydrolyze cocaethylene to this compound. portlandpress.com Studies on modified forms of human butyrylcholinesterase (BChE) have also confirmed this metabolic pathway, identifying this compound as the resulting product alongside benzoic acid. portlandpress.com This indicates that once cocaethylene is formed, it can serve as a direct precursor to this compound through enzymatic action. jcami.euresearchgate.net
| Substrate | Enzyme/Mutant | Products | Reference |
| Cocaethylene | Cocaine Esterase (CocE) | This compound, Benzoic acid | portlandpress.com |
| Cocaethylene | Butyrylcholinesterase (BChE) Mutant E12-7 | This compound, Benzoic acid | portlandpress.com |
| Cocaine | Human Carboxylesterase 1 (hCE1) + Ethanol | Cocaethylene, Methanol | wikipedia.orgnih.gov |
| Cocaine | Human Carboxylesterase 2 (hCE2) | Ecgonine methyl ester, Benzoic acid | mdpi.comnih.gov |
| Ecgonine methyl ester | (Proposed) + Ethanol | This compound | mdpi.com |
Chemical Hydrolysis and Degradation Products
The chemical stability of tropane (B1204802) alkaloids and their esters is influenced by factors such as pH. Cocaine and its related esters can undergo chemical hydrolysis, particularly in aqueous solutions. Cocaine itself is primarily hydrolyzed to benzoylecgonine and ecgonine methyl ester. psu.edu These two metabolites can be further hydrolyzed to ecgonine, the core structure of these compounds. psu.edu
This compound, being an ester, is also susceptible to hydrolysis. In the presence of water and an acid or base catalyst, it can be broken down into its constituent parts: ecgonine and ethanol. smolecule.com This degradation pathway is a standard chemical reaction for esters and represents the final step in the breakdown of this particular metabolite back to the foundational ecgonine molecule.
Role of Carboxylesterases in Formation Pathways
Carboxylesterases (CE) are the primary enzymes governing the metabolic pathways that lead to the formation of this compound. These enzymes, particularly human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are located mainly in the liver and are responsible for the hydrolysis of a wide variety of esters. nih.govnih.gov
The formation of this compound is a two-step enzymatic process:
Formation of Cocaethylene : hCE1 is the key enzyme that catalyzes the transesterification of cocaine with ethanol to produce cocaethylene. nih.gov Ethanol inhibits the standard hydrolysis of cocaine to benzoylecgonine, diverting the metabolic pathway toward cocaethylene production. nih.gov
Hydrolysis of Cocaethylene : The subsequent conversion of cocaethylene to this compound requires the hydrolysis of the benzoyl ester group. This specific action is characteristic of hCE2, which is known to catalyze the hydrolysis of the benzoyl ester of cocaine to produce ecgonine methyl ester. mdpi.comnih.gov It is therefore the proposed enzyme for the analogous conversion of cocaethylene to this compound in humans. nih.govresearchgate.net
While hCE1 creates the ethylated precursor (cocaethylene), hCE2 is implicated in the final step to produce this compound.
Laboratory Synthesis Approaches
The synthesis of this compound in a laboratory setting is essential for producing analytical standards for forensic and research purposes.
Direct Chemical Synthesis from Ecgonine Derivatives
The most direct and conventional method for synthesizing this compound is the Fischer esterification of ecgonine. This classic organic reaction involves treating a carboxylic acid (ecgonine) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.com The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of a water molecule to form the ester. byjus.com Using a large excess of ethanol helps to drive the reversible reaction to completion, maximizing the yield of this compound. masterorganicchemistry.com The starting material, ecgonine, can itself be synthesized via the acid hydrolysis of cocaine. google.com
Another reported synthetic route involves the catalytic hydrogenation of anhydroecgonine (B8767336) ethyl ester . Anhydrothis compound, which contains a double bond, can be reduced using hydrogen gas (H₂) and a catalyst like palladium on carbon (Pd/C). acs.orgsciencemadness.org This process saturates the double bond, yielding isomeric forms of this compound. acs.org
These synthetic methods provide pure samples of the compound necessary for the development of analytical techniques and for detailed toxicological studies.
Controlled Hydrolysis of Cocaine
The formation of this compound can be achieved through the controlled hydrolysis of cocaethylene, a substance produced when cocaine and ethanol are consumed together. wikipedia.orgnih.govcapes.gov.brresearchgate.net In the body, particularly in the liver, the presence of ethanol leads to a portion of cocaine undergoing transesterification to form cocaethylene. wikipedia.orgresearchgate.net Cocaethylene itself is subject to metabolic processes, including hydrolysis, which can yield this compound. erau.edu
While the primary metabolites of cocaine are benzoylecgonine and ecgonine methyl ester through hydrolysis, the concurrent presence of ethanol shifts a part of this metabolic route towards the formation of cocaethylene. wikipedia.orgresearchgate.netpsu.edu Subsequent hydrolysis of cocaethylene can then lead to the formation of this compound. erau.edu The enzymatic machinery responsible for cocaine metabolism, such as carboxylesterases, also plays a role in the metabolism of cocaethylene. nih.govresearchgate.netnih.gov It has been noted that ecgonine can be formed from the hydrolysis of ecgonine methyl ester. oup.com
In a laboratory setting, the hydrolysis of cocaine and its related esters, including cocaethylene, can be controlled to yield specific products. For instance, hydrolysis of cocaine under acidic conditions, such as refluxing with hydrochloric acid, leads to the formation of ecgonine. google.com Similarly, controlled hydrolysis of cocaethylene would be expected to cleave the benzoyl group, resulting in this compound. A study on wastewater analysis demonstrated that cocaine and its principal metabolites can be efficiently hydrolyzed to ecgonine, anhydroecgonine, and norecgonine by the addition of sodium hydroxide (B78521) and incubation at 55°C. nist.gov This suggests that carefully controlled basic hydrolysis of cocaethylene could selectively remove the benzoyl ester while preserving the ethyl ester.
Table 1: Products of Cocaine and Cocaethylene Metabolism/Hydrolysis
| Starting Compound | Condition/Process | Key Products |
|---|---|---|
| Cocaine | Hydrolysis (enzymatic or chemical) | Benzoylecgonine, Ecgonine methyl ester nih.gov |
| Cocaine + Ethanol | Transesterification (in vivo) | Cocaethylene wikipedia.org |
| Cocaethylene | Hydrolysis (in vivo) | This compound erau.edu |
| Cocaine | Acid Hydrolysis (e.g., HCl) | Ecgonine google.com |
| Cocaine & Metabolites | Basic Hydrolysis (e.g., NaOH) | Ecgonine, Anhydroecgonine, Norecgonine nist.gov |
Transesterification of Ecgonine Methyl Ester
This compound can be synthesized from ecgonine methyl ester through a process called transesterification. This chemical reaction involves the exchange of the alkoxy group of an ester with another alcohol. In this specific case, the methyl group of ecgonine methyl ester is replaced by an ethyl group from an ethanol source. masterorganicchemistry.com
This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification : Under basic conditions, an alkoxide, such as sodium ethoxide (NaOCH₂CH₃), is used. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ecgonine methyl ester. This leads to a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion and forming this compound. To drive the equilibrium towards the desired product, ethanol is typically used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : In an acidic environment, the carbonyl oxygen of the ester is first protonated. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. A series of proton transfer, addition, and elimination steps results in the formation of the ethyl ester and methanol. Using a large excess of ethanol as the solvent helps to shift the reaction equilibrium in favor of the product. masterorganicchemistry.com
The transesterification of tropane alkaloids, including the conversion of methyl esters to their corresponding ethyl esters, has been observed in the context of illicit drug manufacturing. When ethanol is used in the purification of crude cocaine base, various ethyl ester homologues are formed from the transesterification of the naturally occurring methyl esters. researchgate.netdntb.gov.uaresearchgate.netojp.gov This demonstrates the feasibility of this reaction pathway under relatively simple conditions.
Table 2: Reagents and Conditions for Transesterification
| Catalyst Type | Reagents | Key Steps |
|---|
Advanced Analytical Chemistry of Ecgonine Ethyl Ester
Sample Preparation Techniques for Complex Matrices
Extracting ecgonine (B8798807) ethyl ester from biological samples such as blood and urine requires robust methods to isolate it from proteins, lipids, and other endogenous components.
Solid-phase extraction is a widely used technique for the cleanup and concentration of cocaine and its metabolites from biological fluids. nih.gov Mixed-mode SPE columns, which combine hydrophobic (e.g., C8) and ion-exchange functionalities, are particularly effective. nih.gov These columns can retain a broad range of analytes with varying polarities.
Another selective SPE technique employs a mixed-mode Bond Elut Certify column, which leverages hydrophobic, polar, and ion-exchange chromatography characteristics. nih.gov This method has been successfully applied to the analysis of cocaine and its key metabolites in matrices like whole blood, plasma, and meconium. nih.gov Following extraction, the analytes are typically identified and quantified using gas chromatography-mass spectrometry (GC/MS). nih.gov Cation-exchange solid-phase extraction is another specific approach used to isolate cocaine and its metabolites from samples like urine, plasma, or serum after the addition of deuterated internal standards and a phosphate (B84403) buffer. nih.gov
The general procedure for a mixed-mode SPE is outlined below:
| Step | Procedure | Purpose |
| Conditioning | The SPE cartridge is washed with a solvent like methanol (B129727), followed by water or a buffer. | To activate the sorbent for analyte retention. |
| Sample Loading | The pre-treated biological sample (e.g., urine, diluted blood) is passed through the cartridge. | The analyte and some endogenous compounds bind to the sorbent. |
| Washing | The cartridge is washed with a specific solvent to remove interfering substances. | To selectively elute weakly bound impurities while retaining the analyte. |
| Elution | A different solvent or solvent mixture is used to desorb and collect the analyte of interest. | To recover the purified and concentrated analyte for analysis. |
For blood-based matrices (whole blood, plasma, or serum), the high concentration of proteins can interfere with the extraction and analysis of target analytes. Protein precipitation is a crucial initial step to remove these macromolecules. nih.govoup.com A common and effective method involves the addition of a cold organic solvent, such as acetonitrile (B52724). researchgate.net
In one established procedure for analyzing cocaine biotransformation products in postmortem whole blood, the first step is protein precipitation. nih.govoup.com The addition of acetonitrile while vortex mixing creates a fine, flocculent suspension that, upon centrifugation, forms a firm pellet of precipitated proteins. oup.com This allows the supernatant, containing the analytes of interest, to be easily decanted for further processing, such as derivatization or a subsequent extraction step. nih.govoup.com The use of methanol has been noted to aid in the formation of this suspension. oup.com This technique has been shown to precipitate approximately 99.8% of proteins. oup.com
Table of Common Protein Precipitation Agents:
| Precipitating Agent | Mechanism | Notes |
|---|---|---|
| Acetonitrile | Reduces the salvation of proteins, causing them to aggregate and precipitate. | Widely used for its efficiency and compatibility with subsequent analytical techniques like LC-MS. researchgate.net |
| Trichloroacetic Acid (TCA) | Causes proteins to lose their native structure and aggregate through charge neutralization. | Effective but can cause irreversible denaturation. |
| Ethanol (B145695) / Methanol | Organic solvents that disrupt the hydration layer around proteins, leading to precipitation. | Often used in cold conditions to minimize denaturation. |
Gas chromatography requires analytes to be thermally stable and sufficiently volatile. Polar compounds like ecgonine ethyl ester, which contain a secondary amine and a hydroxyl group, often exhibit poor chromatographic behavior, including peak tailing and low response. Chemical derivatization is employed to convert these polar functional groups into less polar, more volatile moieties, thereby improving their chromatographic properties and detection sensitivity.
Common derivatization strategies involve alkylation, acylation, or silylation. For cocaine metabolites, acylation using fluorinated anhydrides is a frequent approach. One method involves incubating the dried extract with pentafluoropropionic acid anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH). nih.gov This reaction targets hydroxyl and secondary amine groups, forming pentafluoropropionyl derivatives that are highly volatile and exhibit excellent sensitivity, especially with electron capture or mass spectrometric detection. nih.gov
Another multi-step derivatization procedure has been described for ecgonine and other metabolites. nih.gov This involves an initial propylation step for organic acids and amines, followed by the formation of a p-nitrobenzoyl ester from organic alcohols. nih.gov While complex, this sequential derivatization ensures that different functional groups are appropriately modified for GC-MS analysis. nih.gov
Examples of Derivatization Reactions for GC Analysis:
| Reagent | Target Functional Group | Resulting Derivative | Benefit |
|---|---|---|---|
| Pentafluoropropionic Anhydride (PFPA) | -OH, -NH | Pentafluoropropionyl ester/amide | Increases volatility and detector response. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH | Trimethylsilyl (TMS) ether/ester/amine | Common silylating agent, produces thermally stable derivatives. |
| 4-Fluorobenzoyl Chloride | -OH | p-Fluorobenzoyl ester | Creates a derivative with a high mass molecular ion, useful for MS identification. oup.com |
To improve throughput, reduce manual handling, and enhance reproducibility, automated systems for sample preparation have been developed. These systems often integrate solid-phase extraction with liquid chromatography and mass spectrometry detection. nih.gov A fully automated method utilizing online SPE coupled with high-performance liquid chromatography and tandem mass spectrometry (LC/MS/MS) has been developed for the analysis of cocaine and its metabolites, including cocaethylene (B1209957), from whole blood. nih.gov
Chromatographic Separation Methods
Chromatography is the core technique for separating this compound from other metabolites and endogenous matrix components before detection.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful and definitive technique for the analysis of this compound and related compounds. nih.gov The separation is typically performed on a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
A comprehensive GC-MS method was developed to identify and quantify 15 different cocaine-related compounds, including ethyl ecgonine and the pyrolytic metabolite ethyl ecgonidine (B1247834) (anhydrothis compound), in blood and urine. nih.gov After SPE and derivatization, the samples were analyzed by GC-MS. This method demonstrated linearity for each analyte with correlation coefficients between 0.9985 and 1.0000. nih.gov The limit of detection for most compounds was between 0.5 and 4.0 ng/mL. nih.gov Research found ethyl ecgonidine only in post-mortem urine samples at concentrations up to 39 ng/mL. nih.gov
The GC oven temperature program is critical for achieving good separation. A typical program starts at a lower temperature (e.g., 100°C) and is ramped up to a higher temperature (e.g., 260-300°C) to elute compounds with different boiling points. oup.com
Table of GC-MS Method Parameters for Cocaine Metabolite Analysis:
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | HP-1 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film) oup.com | Stationary phase for separating compounds based on boiling point and polarity. |
| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column for trace analysis. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Initial temp 100°C, ramp at 30°C/min to 260°C oup.com | Controlled temperature increase to separate analytes over time. |
| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for each target compound. nih.govoup.com |
Analysis of the extracts is performed by GC-MS using deuterated internal standards for accurate quantification. nih.gov The use of SIM mode enhances the selectivity and sensitivity of the assay, allowing for the detection of low concentrations of this compound in complex biological samples. nih.gov
Liquid Chromatography (LC) Applications
Liquid chromatography stands as a cornerstone for the analysis of this compound, offering high-resolution separation from complex biological matrices. Two primary modes of LC, reversed-phase and hydrophilic interaction chromatography, are particularly relevant.
Reversed-Phase Liquid Chromatography
Reversed-phase liquid chromatography (RPLC) is a widely utilized technique for the separation of a broad range of analytes. In the context of this compound and related compounds, RPLC methods typically employ a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A study detailing the analysis of cocaine and its metabolites utilized a reversed-phase column (XDB-C8, 50 x 2.1 mm, 1.8 µm) with a gradient elution. nih.gov The mobile phase consisted of 20 mM ammonium (B1175870) formate (B1220265) (pH 2.7) as the aqueous component and a 50:50 mixture of methanol and acetonitrile as the organic component. nih.gov This approach allows for the effective separation of compounds with varying polarities. While this study focused on other cocaine metabolites, the principles are directly applicable to the analysis of this compound, which shares structural similarities.
Table 1: Example of Reversed-Phase Liquid Chromatography Conditions for Cocaine Analogs
| Parameter | Condition |
| Column | XDB-C8 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium Formate (pH 2.7) |
| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 270 µL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table is illustrative of typical RPLC conditions for related compounds and can be adapted for this compound analysis.
Hydrophilic Interaction Chromatography (HILIC)
For highly polar compounds that exhibit poor retention on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) presents a powerful alternative. HILIC utilizes a polar stationary phase (e.g., silica (B1680970), or silica modified with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of an aqueous solvent. This technique is particularly well-suited for the retention and separation of polar analytes like ecgonine and its esters. researchgate.net
A validated method for the determination of cocaine and its metabolites in hair samples employed an Atlantis HILIC silica chromatographic column. researchgate.netnih.gov This approach demonstrated excellent performance for hydrophilic compounds, which often elute early or show no retention in reversed-phase systems. researchgate.net The separation mechanism in HILIC involves the partitioning of the analyte between the water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase.
Table 2: HILIC Method Parameters for the Analysis of Cocaine Metabolites
| Parameter | Condition |
| Column | Atlantis HILIC Silica |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table summarizes typical HILIC conditions that are effective for polar analytes like this compound.
Optimization of Chromatographic Conditions
Optimizing chromatographic conditions is a critical step to achieve the desired resolution, sensitivity, and analysis time. Key parameters that are typically adjusted include the mobile phase composition (organic solvent, aqueous buffer, pH, and additives), the stationary phase chemistry, column dimensions, and temperature.
For instance, the choice of the organic solvent and its proportion in the mobile phase significantly influences the retention of analytes in both RPLC and HILIC. In RPLC, increasing the organic content generally decreases retention, while in HILIC, it increases retention. The pH of the mobile phase is another crucial factor, as it affects the ionization state of the analyte and, consequently, its interaction with the stationary phase. For amine-containing compounds like this compound, a slightly acidic pH can improve peak shape and retention.
The selection of the stationary phase is also paramount. While C18 columns are common in RPLC, shorter alkyl chain phases like C8 can provide different selectivity. In HILIC, a variety of polar stationary phases are available, each offering unique retention characteristics. Method development often involves screening several column and mobile phase combinations to find the optimal conditions for the specific analytes of interest.
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the definitive detection technique for this compound, providing high sensitivity and specificity. It is commonly coupled with either gas chromatography (GC) or liquid chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been a workhorse in toxicological analysis for many years. For the analysis of polar and non-volatile compounds like this compound, a derivatization step is often necessary to improve their thermal stability and chromatographic properties. This typically involves converting the polar functional groups into less polar derivatives.
One common derivatization strategy involves acylation. For example, ecgonine methyl ester and benzoylecgonine (B1201016) can be derivatized using pentafluoropropionic acid anhydride (PFPA) and pentafluoropropanol (PFPOH) to form their respective pentafluoropropionyl derivatives. nih.gov A similar approach could be applied to this compound. Following derivatization, the sample is injected into the GC-MS system. The analytes are separated based on their boiling points and interaction with the GC column's stationary phase, and then detected by the mass spectrometer. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte. nih.gov
Table 3: Illustrative GC-MS Parameters for Derivatized Cocaine Metabolites
| Parameter | Condition |
| Derivatizing Agent | Pentafluoropropionic acid anhydride (PFPA) and Pentafluoropropanol (PFPOH) |
| Injection Mode | Splitless |
| Column | Phenyl-methyl polysiloxane capillary column (or similar) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
This table provides an example of GC-MS conditions that could be adapted for the analysis of derivatized this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of this compound and other polar drug metabolites. A significant advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation. nih.gov
In LC-MS/MS, after the analytes are separated by the LC system, they are introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). The precursor ion (often the protonated molecule [M+H]+) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, allowing for the detection of trace amounts of the analyte in complex matrices. researchgate.net
A study on the analysis of cocaine and its metabolites in meconium utilized an LC-MS/MS method with an electrospray ionization source. dss.go.th The capillary and cone voltages were optimized to 3.5 kV and 35 V, respectively, to achieve optimal ionization. dss.go.th
Table 4: Key Parameters for LC-MS/MS Analysis of Cocaine Analogs
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of the analyte |
| Product Ion(s) (Q3) | Characteristic fragment ions of the analyte |
This table outlines the fundamental settings for developing a sensitive and specific LC-MS/MS method for this compound.
Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS analysis, this compound is first separated from other compounds in a sample by the LC system. The separated compound then enters the mass spectrometer, where it is ionized, and a specific precursor ion (the ionized molecule of this compound) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound.
While specific MRM transitions for this compound are not extensively documented in publicly available literature, the methodology is well-established for cocaine and its metabolites. For related compounds like ecgonine methyl ester, the precursor ion is the protonated molecule [M+H]⁺, and characteristic product ions are monitored. A similar approach would be applied to this compound, with the selection of a specific precursor ion and the identification of unique product ions upon fragmentation. The choice of product ions is critical to ensure the specificity of the assay and to avoid interferences from other substances present in the sample.
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) is another advanced analytical technique that offers high mass accuracy and resolution, making it highly suitable for the analysis of compounds like this compound. Q-TOF-MS instruments can determine the mass-to-charge ratio of ions with very high precision, which allows for the determination of the elemental composition of the detected ions. This capability is particularly useful for the unambiguous identification of metabolites in complex matrices.
In the context of this compound analysis, Q-TOF-MS can be used to obtain high-resolution mass spectra of the precursor and product ions. This accurate mass information provides a high degree of confidence in the identification of the compound, even in the absence of a reference standard in some cases. A study on various cocaine metabolites utilized ultra-high-pressure liquid chromatography coupled with Q-TOF-MS, where protonated molecules or fragment ions at accurate mass were used for quantification and identification. nih.gov While the study did not provide specific data for this compound, it highlights the applicability of this technique for the analysis of this class of compounds.
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is characterized by its high acquisition speed and mass resolution. In TOF-MS, the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector sooner than heavier ions. This technique can provide full-scan mass spectra with high mass accuracy, which is valuable for screening and identifying unknown compounds.
For the analysis of this compound, TOF-MS can be used to acquire full-scan data, allowing for retrospective analysis of the data for other compounds of interest without the need for re-injection of the sample. The high-resolution capability of TOF-MS aids in distinguishing this compound from other isobaric interferences. Studies on the fragmentation pathways of drugs of abuse using accurate mass spectra from Q-TOF-MS demonstrate the utility of high-resolution mass spectrometry in elucidating the chemical formulae of fragment ions with high confidence. core.ac.uk This principle is directly applicable to the analysis of this compound using TOF-MS.
Ionization Techniques for this compound Detection
Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of this compound and other polar cocaine metabolites by LC-MS. ESI is a soft ionization technique that generates intact molecular ions, typically protonated molecules [M+H]⁺ in the positive ion mode, with minimal fragmentation. This is advantageous for quantitative analysis as it concentrates the ion current into a single, abundant ion, thereby enhancing sensitivity. The analysis of cocaine and its metabolites is typically performed in the positive ion mode due to the presence of a basic nitrogen atom in their structure, which is readily protonated.
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Strategies
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are two common data acquisition modes in mass spectrometry used to enhance the selectivity and sensitivity of an assay.
In SIM mode , the mass spectrometer is set to detect only a few specific ions corresponding to the compound of interest. By not scanning the entire mass range, the instrument spends more time detecting the ions of interest, which increases the signal-to-noise ratio and improves the limit of detection. SIM is often used with single quadrupole mass spectrometers. For this compound, this would involve monitoring the m/z of its protonated molecule.
MRM mode is the hallmark of tandem mass spectrometry (LC-MS/MS) and offers even greater selectivity than SIM. In MRM, a specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. The transition from the precursor ion to the product ion is a unique characteristic of the compound, which significantly reduces the likelihood of interferences from other compounds in the matrix. For this compound, an MRM strategy would involve monitoring the transition of its protonated molecule to one or more of its characteristic fragment ions.
Analytical Method Validation and Performance Parameters
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. This process involves evaluating several performance parameters, including the limits of detection (LOD) and quantitation (LOQ).
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Specific LOD and LOQ values for this compound are not consistently reported across the scientific literature, as many studies focus on a broader range of cocaine metabolites. However, data from studies on related compounds can provide an indication of the sensitivity of the analytical methods. For instance, a method for the simultaneous determination of cocaine and its metabolites in postmortem fluids and tissues reported lower limits of detection ranging from 0.78 to 12.5 ng/mL for the various analytes. faa.gov Another study analyzing cocaine and its metabolites in whole blood reported LODs ranging from 0.2 to 16 ng/mL and LOQs from 1 to 40 ng/mL. nih.gov It is expected that a validated method for this compound would achieve comparable sensitivity.
Below is an interactive table summarizing LOD and LOQ values for cocaine and its metabolites from various studies, which can serve as a reference for the expected performance of analytical methods for this compound.
| Compound(s) | Matrix | Analytical Method | LOD | LOQ | Reference |
| Cocaine and metabolites | Postmortem fluids and tissues | GC-MS | 0.78 - 12.5 ng/mL | - | faa.gov |
| Cocaine and metabolites | Whole Blood | UPLC-QTOF-MS | 0.2 - 16 ng/mL | 1 - 40 ng/mL | nih.gov |
| Cocaine and metabolites | Urine | GC-MS | 0.5 - 4.0 ng/mL | - | nih.gov |
| Ecgonine | Urine | GC-MS | 16 ng/mL | - | nih.gov |
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Cocaine and its Metabolites in Various Biological Matrices.
Linearity and Dynamic Range Assessment
The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. A wide dynamic range is crucial for accurately quantifying a substance that may be present in trace amounts or at higher concentrations.
Research into the simultaneous analysis of cocaine and its various metabolites, including this compound, has established reliable linear dynamic ranges. In one comprehensive study utilizing an automated solid-phase extraction system followed by gas chromatography/mass spectrometry (GC/MS), a broad linear dynamic range was reported for most of the targeted analytes. faa.gov This method, which employs PFP/PFPA derivatization, demonstrates robust performance for quantifying a suite of cocaine-related compounds. faa.gov The lower limits of detection for the analytes in this method were found to range from 0.78 to 12.5 ng/mL. faa.gov
While specific linearity data for this compound is often embedded within studies of multiple cocaine metabolites, the validation of these broader methods substantiates their applicability. For comparison, methods developed for the primary cocaine metabolite, ecgonine methyl ester, have shown excellent linearity with correlation coefficients (r²) greater than 0.99 over concentration ranges such as 7.5 ng/mL to 1000 ng/mL. nih.gov
Precision and Accuracy Evaluations
Precision refers to the closeness of agreement between independent test results, often expressed as the relative standard deviation (RSD), while accuracy denotes the closeness of the measured value to the true value, frequently assessed through recovery studies.
The accuracy of methods for this compound can be evaluated by their extraction efficiency. A validated method for the simultaneous determination of cocaine and 11 of its metabolites reported extraction efficiencies ranging from 26% to 84% for the suite of analytes. faa.gov Although efficiencies for anhydroecgonine (B8767336) and ecgonine were notably lower, the broader range is indicative of the method's accuracy for related compounds like this compound. faa.gov
For context, highly precise methods have been validated for other cocaine metabolites. For instance, assays for ecgonine methyl ester have achieved within-day and between-day precision with coefficients of variation (%CVs) below 10%. nih.gov Similarly, mean accuracy for these related analytes has been reported between 97% and 113%. nih.gov A separate gas chromatography-mass spectrometry method for various metabolites reported intra- and inter-day precision between 1.2%–14.9% and 1.8%–17.9%, respectively, with accuracy (as relative error) within ±16.4%. researchgate.net These figures represent the benchmark for precision and accuracy that analytical methods for this compound aim to achieve.
Selectivity and Specificity Studies
Selectivity and specificity are paramount in analytical chemistry, ensuring that the signal measured is correctly identified and is free from interference from other compounds in the sample matrix. In the analysis of illicit drug samples, it is crucial to distinguish this compound from a myriad of other alkaloids and by-products.
The use of gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of specific identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the detector is set to monitor for specific ions characteristic of the target analyte, greatly enhancing specificity. faa.gov This technique is effective in distinguishing the target compound from matrix components and other structurally similar substances.
Studies on illicit cocaine samples have identified several tropane (B1204802) ethyl esters that are formed when ethanol is used in the clandestine purification process. nih.gov These include compounds such as hexanoylthis compound, cocaethylene, and cinnamoylecgonine ethyl esters. nih.govojp.gov The analytical methods developed, which involve ion-pair chromatography followed by GC with flame ionization detection and confirmation by GC-MS, have proven capable of separating and identifying these various ethyl ester homologues. nih.gov This demonstrates a high degree of selectivity, allowing for the specific determination of different this compound-related compounds within a single sample. nih.govojp.gov The quantitative determination of these specific homologues can be valuable for sample-to-sample comparisons. ojp.gov
Investigation of Analytical Interferences and Artifacts
An analytical artifact is a substance that is not originally present in the sample but is formed during the sample preparation, extraction, or analysis process. The investigation of such phenomena is critical to avoid misinterpretation of results.
A significant concern in the GC analysis of cocaine-related compounds is the potential for artifact formation in the heated injector port. It has been documented that ecgonine methyl ester can be formed as an artifact during the GC/MS analysis of cocaine base exhibits that contain traces of sodium bicarbonate and are analyzed using methanol as a solvent. ojp.gov The proposed mechanisms include hydrolysis of cocaine followed by esterification, or transesterification. ojp.gov
This principle extends to ethyl esters. The detection of anhydrothis compound (AEEE), a transesterification product, has been studied in the context of potential artifactual production in the GC injector port. researchgate.net To confirm that AEEE was genuinely present in a sample and not an artifact of the analysis, researchers have developed alternative liquid chromatography-mass spectrometry (LC-MS) methods. researchgate.net Since LC-MS analysis does not typically involve high-temperature injection, it can differentiate between the authentic presence of a substance and its artifactual formation during GC analysis. researchgate.net The potential for transesterification with ethanol during analysis necessitates careful method selection and validation to ensure that the detected this compound is not an artifact. researchgate.net
Biotransformation and in Vitro Degradation Studies of Ecgonine Ethyl Ester
Enzymatic Hydrolysis Pathways
The primary enzymatic pathway for the breakdown of tropane (B1204802) alkaloids with ester linkages is hydrolysis. For ecgonine (B8798807) ethyl ester, this process is mediated by specific ester-cleaving enzymes.
Ecgonine ethyl ester is formed through the hydrolysis of the benzoyl ester group of cocaethylene (B1209957). researchgate.net This reaction is catalyzed by enzymes such as butyrylcholinesterase (hBChE) and potentially other carboxylesterases. nih.gov Specifically, bacterial cocaine esterase (CocE), a powerful hydrolase, has been shown to efficiently catalyze the hydrolysis of cocaethylene to this compound and benzoic acid. nih.gov Human carboxylesterases (hCE) are crucial in the metabolism of cocaine and its derivatives. While hCE1 is primarily responsible for hydrolyzing the methyl ester of cocaine to form benzoylecgonine (B1201016), hCE2 hydrolyzes the benzoyl ester to produce ecgonine methyl ester. nih.govies.gov.pl By extension, these enzymes are involved in the metabolism of cocaethylene, leading to the formation of this compound. researchgate.net
The hydrolysis reaction involves the addition of water to the ester linkage, breaking down cocaethylene into this compound and benzoic acid. This process is a key step in the metabolic cascade of cocaine when ethanol (B145695) is present. nih.govnih.gov
In vitro studies using microsomal preparations from various rat organs, including the liver, kidney, lung, and brain, have been instrumental in elucidating the metabolic fate of cocaine and its metabolites. nih.govacs.org In these studies, this compound was one of several cocaine-related compounds incubated with the microsomes to identify metabolic products. nih.govacs.orgresearchgate.net
Qualitative analysis revealed that while microsomes from all tested organs exhibited oxidative metabolism for compounds like cocaine and norcocaine, metabolites with a free carboxylic group, such as benzoylecgonine, were not further oxidized. acs.org Although this compound does not have a free carboxylic group, the primary focus of these specific microsomal studies was on oxidative pathways like N-demethylation and hydroxylation of other substrates rather than the hydrolysis of EEE. nih.govacs.org However, these preparations contain the esterases necessary for hydrolysis, and such systems confirm that non-enzymatic hydrolysis at physiological pH is generally negligible compared to the enzymatic route. scielo.br
Kinetic studies have provided quantitative insights into the rate of enzymatic hydrolysis. The focus has largely been on the degradation of the parent compound, cocaethylene, to this compound. For the highly efficient bacterial cocaine esterase (CocE), the kinetic parameters for the hydrolysis of cocaethylene have been determined. nih.gov
| Substrate | Product | Enzyme | Km (μM) | kcat (min-1) | Source |
|---|---|---|---|---|---|
| Cocaethylene | This compound | DM-CocE | 19 | 1099 | nih.gov |
These data illustrate the high efficiency with which certain enzymes can hydrolyze cocaethylene to form this compound. Kinetic modeling has also been used to predict the conversion rates in human plasma, suggesting that a significant percentage of cocaine can be converted to cocaethylene and subsequently to this compound in the presence of ethanol. nih.gov
Oxidative Metabolic Pathways in In Vitro Systems
Studies involving microsomal preparations from rat organs have been conducted to investigate oxidative metabolism. nih.govacs.org Cocaine and eight of its metabolites, including this compound, were incubated with microsomes from rat liver, kidney, lung, and brain. nih.govacs.orgresearchgate.net The primary oxidative pathways identified for cocaine-related compounds are N-demethylation (e.g., cocaine to norcocaine) and aryl hydroxylation. nih.govacs.org
While these studies confirmed that microsomes from the liver and kidney were capable of producing a range of oxidized metabolites from substrates like cocaine, specific oxidative metabolites of this compound itself were not explicitly detailed. nih.govacs.org It was noted that metabolites with a free carboxylic group were not further oxidized by microsomal enzymes. acs.org The research indicates that the primary metabolic route for ester-containing compounds like EEE is hydrolysis rather than oxidation.
Non-Enzymatic Degradation and Stability in Analytical Matrices
The stability of this compound is a crucial factor in forensic and clinical toxicology, as its concentration in stored biological samples can change over time due to chemical processes.
Studies have evaluated the in vitro stability of cocaine-related compounds, including the structurally similar ecgonine methyl ester (EME) and cocaethylene (referred to as benzoylthis compound or EBE in some literature), in biological matrices like blood and urine. researchgate.netresearchgate.net The stability is highly dependent on both temperature and pH.
At a storage temperature of -20°C, most cocaine-related compounds, including cocaethylene, are stable for extended periods, with recoveries greater than 80% after one year. researchgate.netujpronline.com However, at higher temperatures such as 4°C, significant degradation is observed. researchgate.netresearchgate.net Cocaethylene has a degradation profile similar to cocaine, disappearing from blood samples stored at 4°C without preservatives after 30 days. researchgate.net
In urine samples, stability is greatly influenced by pH. At an acidic or neutral pH, the compounds are generally stable. However, under alkaline conditions (pH 8) combined with storage at 4°C, rapid degradation occurs. researchgate.netujpronline.com For instance, cocaethylene disappeared after 75 days under these conditions. researchgate.net Hydrolysis half-lives for cocaine and its ester metabolites are reported to be less than 30 minutes at temperatures above 30°C and a pH of 12, indicating rapid degradation under strong alkaline conditions. nist.gov Ecgonine itself is noted to be the likely final degradation product in inadequately preserved specimens. oup.com
| Compound | pH | Storage Temperature | Time to Disappearance | Source |
|---|---|---|---|---|
| Cocaethylene (EBE) | 8 | 4°C | 75 days | researchgate.net |
These findings underscore the critical importance of proper sample storage conditions, including low temperature and controlled pH, to ensure the integrity of this compound and its precursor for accurate analytical measurement. researchgate.netoup.com
Post-Collection Stability in Research Samples
The stability of cocaine and its metabolites, including by extension EEE, in biological samples is a significant concern for forensic and clinical toxicology. The degradation of these compounds can occur after collection, leading to inaccurate quantification and interpretation of results. oup.com Several factors, such as temperature, pH, and the presence of preservatives, influence the stability of these analytes in stored samples. nih.govresearchgate.net
Studies have consistently shown that storage temperature is a critical factor in the stability of cocaine and its metabolites in biological matrices like blood and urine. nih.govresearchgate.net Research indicates that storage at -20°C is optimal for preserving the integrity of these compounds. nih.govresearchgate.net In one study, cocaine and its metabolites, including a compound with a similar ester structure to EEE (benzoylthis compound or EBE), were found to be stable for over a year at -20°C, with recoveries greater than 80%. nih.govresearchgate.net
Conversely, at higher temperatures such as 4°C, significant degradation of these compounds is observed. nih.govresearchgate.net In blood samples stored at 4°C without preservatives, compounds with similar stability profiles to EEE, like cocaine and EBE, disappeared completely within 30 days. nih.govresearchgate.net The presence of a preservative, such as sodium fluoride (B91410) (NaF), can enhance stability. In blood samples preserved with NaF and stored at 4°C, cocaine and EBE were stable for a longer period but still disappeared after 150 days. nih.govresearchgate.net
The pH of the storage medium also plays a role, particularly in urine samples. In one study, cocaine and its metabolites were stable under most conditions, but at a pH of 8 and a temperature of 4°C, cocaine and EBE disappeared after 75 days. nih.govresearchgate.net
Dried blood spots (DBS) have been investigated as an alternative sample type that may enhance the stability of labile drugs like cocaine. Dehydration of the samples on filter paper appears to minimize hydrolysis, leading to better stability compared to liquid blood samples under similar storage conditions. oup.com
Interactive Data Table: Stability of Cocaine and its Metabolites in Blood Samples at 4°C
| Compound | Preservative | Time to Disappearance |
| Cocaine | None | 30 days |
| Cocaine | Sodium Fluoride | 150 days |
| Benzoylthis compound (EBE) | None | 30 days |
| Benzoylthis compound (EBE) | Sodium Fluoride | 150 days |
| Ecgonine Methyl Ester (EME) | None | 185 days |
| Ecgonine Methyl Ester (EME) | Sodium Fluoride | 215 days |
This table is based on findings for compounds with similar structures and stability profiles to this compound.
Comparative Biotransformation with Related Cocaine Metabolites
The biotransformation of cocaine is complex, yielding several metabolites. The primary metabolic pathways involve hydrolysis of its ester linkages to form benzoylecgonine (BE) and ecgonine methyl ester (EME). nih.govnih.gov When ethanol is consumed concurrently with cocaine, a portion of the cocaine undergoes transesterification in the liver, catalyzed by carboxylesterases, to form cocaethylene. wikipedia.org Cocaethylene is then metabolized, in part, by hydrolysis to this compound (EEE). erau.eduresearchgate.net
Cocaethylene (CE): This is an active metabolite formed from the transesterification of cocaine in the presence of ethanol. nih.gov It has pharmacological effects similar to cocaine. jcami.eu Cocaethylene is primarily hydrolyzed to this compound. researchgate.net
Benzoylecgonine (BE): This is a major, largely inactive metabolite of cocaine, formed by the spontaneous hydrolysis of cocaine at physiological pH or by the action of human carboxylesterase 1 (hCE1) in the liver. nih.govmdpi.com Unlike EEE, which results from the metabolism of the ethylated analog of cocaine, BE is a direct hydrolysis product of cocaine itself. nih.gov Studies have shown that BE is more stable than cocaine in unpreserved blood at room temperature, but it can also degrade to ecgonine. nih.govresearchgate.net
Ecgonine Methyl Ester (EME): This is another primary, inactive metabolite of cocaine, formed through the action of plasma butyrylcholinesterase (BChE) and liver carboxylesterase type 2 (hCE2). nih.govmdpi.com EME is formed from the hydrolysis of the methyl ester group of cocaine. nih.gov In unpreserved blood samples, the in vitro hydrolysis of cocaine primarily yields EME. psu.edu this compound can also be biosynthesized from EME in the presence of ethanol. erau.edu
Norcocaine (NCOC): This is a minor, active metabolite formed by the N-demethylation of cocaine via the cytochrome P450 enzyme system. nih.goverau.edu Norcocaine can be further metabolized to other compounds. researchgate.net
The formation of EEE is significant because it is a specific marker for the concurrent use of cocaine and ethanol. Its presence in toxicological samples provides clear evidence of the co-ingestion of these two substances. faa.gov The metabolic pathways of these related compounds are distinct, with EEE's formation being dependent on the initial transesterification of cocaine to cocaethylene, a process that does not occur in the absence of ethanol. wikipedia.org
Interactive Data Table: Comparison of Key Cocaine Metabolites
| Compound | Precursor(s) | Key Metabolic Enzyme(s) | Resulting Hydrolysis Product |
| This compound (EEE) | Cocaethylene | Carboxylesterase | Ecgonine |
| Cocaethylene (CE) | Cocaine, Ethanol | Carboxylesterase | This compound |
| Benzoylecgonine (BE) | Cocaine | Spontaneous Hydrolysis, hCE1 | Ecgonine |
| Ecgonine Methyl Ester (EME) | Cocaine | BChE, hCE2 | Ecgonine |
| Norcocaine (NCOC) | Cocaine | Cytochrome P450 | Norbenzoylecgonine, Norecgonine Methyl Ester |
Applications of Ecgonine Ethyl Ester Research in Chemical Disciplines
Principles of Forensic Chemical Analysis
In the realm of forensic science, the detection and characterization of specific chemical compounds can provide crucial intelligence about the nature and origin of illicit substances, as well as the habits of drug users. Ecgonine (B8798807) ethyl ester plays a distinct role in this field.
Characterization as a Chemical Marker for Specific Formation Conditions
Ecgonine ethyl ester is not a natural alkaloid found in the coca leaf, nor is it a typical metabolite of cocaine when consumed alone. Its formation is contingent upon the presence of ethanol (B145695) in the body at the same time as cocaine. The liver metabolizes cocaine primarily into benzoylecgonine (B1201016) and ecgonine methyl ester. However, in the presence of ethanol, a proportion of the cocaine undergoes a transesterification reaction, where the methyl ester group is replaced by an ethyl group, resulting in the formation of cocaethylene (B1209957). scielo.brresearch-solution.com this compound is then formed by the hydrolysis of cocaethylene. research-solution.com
This specific metabolic pathway makes this compound a definitive biomarker for the simultaneous use of cocaine and alcohol. nist.gov Its presence in a biological sample is a strong indicator of co-consumption, providing valuable information for forensic toxicologists in understanding the physiological state of an individual at the time of sample collection.
Methodologies for Detection in Forensic Samples
The detection of this compound in forensic samples, such as blood and urine, requires sensitive and specific analytical techniques due to its typically low concentrations relative to other cocaine metabolites. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
Sample Preparation: Forensic samples are complex matrices, necessitating a thorough extraction and clean-up process before instrumental analysis. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate this compound and other related compounds from the biological matrix. nih.govresearchgate.net Mixed-mode SPE cartridges that can retain both acidic and basic compounds are often favored to simultaneously extract a wide range of cocaine metabolites. researchgate.net
Derivatization for GC-MS: Due to the polar nature of this compound, derivatization is often required to increase its volatility and thermal stability for GC-MS analysis. This process chemically modifies the compound to make it more suitable for the GC system.
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry has become increasingly popular for the analysis of this compound as it often does not require derivatization, simplifying sample preparation. researchgate.net The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), followed by detection with a tandem mass spectrometer. nih.gov This technique offers high selectivity and sensitivity, allowing for the accurate identification and quantification of the compound even at very low levels.
Table 1: Analytical Methodologies for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Derivatization | Often Required | Generally Not Required |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, followed by mass-based detection of precursor and product ions. |
| Advantages | High resolving power. | High specificity and sensitivity, simpler sample preparation. |
| Reported LODs | In the low ng/mL range. | In the low ng/mL range. researchgate.net |
Differentiation from Other Illicit Compound By-products
A key aspect of forensic analysis is the ability to distinguish between different metabolites and by-products to gain a clear picture of the substances used. This compound must be differentiated from other cocaine-related compounds, particularly anhydroecgonine (B8767336) methyl ester (AEME). While both are minor metabolites, they indicate different routes of administration. The presence of AEME is a marker for smoked cocaine (crack), as it is a pyrolysis product. faa.gov
The differentiation between this compound and AEME, as well as other metabolites like benzoylecgonine and ecgonine methyl ester, is achieved through chromatographic separation. These compounds have different polarities and chemical structures, which cause them to travel through the chromatography column at different rates, allowing for their separation before detection by the mass spectrometer. The mass spectrometer then provides further confirmation based on the unique mass-to-charge ratio of the molecular ion and its fragmentation patterns.
Role in Understanding Chemical Profiles of Seized Substances
Chemical profiling of seized drug samples is a critical tool for law enforcement and intelligence agencies. It involves the detailed chemical analysis of a sample to determine its composition, including the main active ingredient, cutting agents, and trace impurities. nih.govresearchgate.net This "chemical fingerprint" can help to link different seizures, identify manufacturing methods, and trace trafficking routes.
While this compound itself is a metabolite and not typically found in seized cocaine powder, its detection in users provides valuable intelligence on consumption patterns. The analysis of by-products and impurities in seized cocaine can, however, sometimes include compounds that are structurally related to ecgonine derivatives. nih.gov The understanding of the formation of metabolites like this compound contributes to the broader knowledge base of cocaine chemistry, which is essential for interpreting the complex chemical profiles of illicit drug seizures. For instance, the presence of ethyl-containing compounds in a seizure could potentially indicate the use of ethanol during the purification process. google.com
Environmental Analytical Studies
The analysis of wastewater for human metabolites of drugs, known as sewer epidemiology or wastewater-based epidemiology, has emerged as a novel approach to monitor public health trends and drug consumption within a community. This compound has found a specific application in this field.
Detection in Wastewater Analysis and Sewer Epidemiology
Studies have confirmed the presence of this compound in municipal wastewater. nist.govresearchgate.net Its detection in wastewater provides direct evidence of the co-consumption of cocaine and alcohol within the population served by the wastewater treatment plant. This data can offer a more objective and near-real-time assessment of drug use patterns compared to traditional survey-based methods. europa.eu
The analytical process for detecting this compound in wastewater is challenging due to the very low concentrations and the complexity of the wastewater matrix. The methodology typically involves:
Sampling: Collection of 24-hour composite samples of raw wastewater to get a representative sample of the community's excretion over a full day.
Extraction: Solid-phase extraction (SPE) is used to extract and concentrate the target analytes from the large volumes of wastewater. nih.gov
Analysis: The concentrated extract is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity for quantification. nih.govresearchgate.net
Research in this area has focused on developing and validating robust analytical methods for the simultaneous determination of a range of cocaine metabolites in wastewater. nist.govresearchgate.net The stability of these metabolites in the sewer system is a critical factor for accurate estimations of drug consumption. While benzoylecgonine is generally considered the most stable cocaine metabolite in wastewater, the detection of less stable metabolites like this compound is crucial for understanding specific consumption patterns. europa.eu Studies have used the ratio of cocaethylene (the precursor to this compound) to benzoylecgonine in wastewater to assess the prevalence of cocaine and alcohol co-consumption, with higher ratios observed during weekends, indicating a more recreational pattern of use. researchgate.nettandfonline.com
Table 2: Research Findings on this compound in Wastewater
| Study Focus | Key Findings | Implication for Sewer Epidemiology | Reference |
|---|---|---|---|
| Method Development | Development of LC-MS/MS methods for the simultaneous quantification of multiple cocaine metabolites, including this compound, in wastewater. | Enables the monitoring of specific drug use patterns, such as cocaine and alcohol co-consumption. | nist.govresearchgate.net |
| Co-consumption Assessment | The ratio of cocaethylene to benzoylecgonine in wastewater was found to be higher during weekends. | Provides evidence for increased recreational co-consumption of cocaine and alcohol during specific periods. | researchgate.nettandfonline.com |
| Metabolite Stability | Benzoylecgonine is the most stable cocaine metabolite in wastewater. Other metabolites, including ecgonine methyl ester, are less stable. | The stability of this compound needs to be considered for accurate quantitative analysis and interpretation of consumption data. | europa.eu |
Analytical Considerations for Environmental Samples
The detection and quantification of this compound in environmental matrices, particularly municipal wastewater, is a key focus within the field of sewer epidemiology. This approach uses the analysis of wastewater to monitor drug consumption trends within a community. The primary analytical challenge stems from the compound's properties; like many cocaine metabolites, this compound is a polar molecule that is typically present in very low concentrations within complex environmental samples. nist.gov These characteristics make its isolation and measurement difficult.
To overcome these challenges, researchers employ advanced analytical methodologies. The most common and effective technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nist.govnist.gov This method offers the high sensitivity and selectivity required to detect trace levels of the analyte. To further enhance sensitivity and remove interfering substances from the wastewater matrix, a sample preparation step known as solid-phase extraction (SPE) is often incorporated before instrumental analysis. nist.govnih.gov Some studies have also explored the use of hydrophilic interaction liquid chromatography (HILIC) as an alternative to traditional reversed-phase chromatography, as HILIC provides better retention for highly polar analytes that are otherwise difficult to separate. nist.govresearchgate.netchromatographyonline.com
Through the application of these sophisticated methods, researchers have successfully identified and quantified this compound in environmental samples for the first time. nist.govnist.govnih.gov These findings contribute to a more complete picture of cocaine consumption by accounting for a wider array of its metabolic and environmental breakdown products.
| Parameter | Method/Value | Reference |
| Primary Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nist.govnist.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | nist.govnih.gov |
| Alternative Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | nist.govresearchgate.netchromatographyonline.com |
| Spiked Concentration in Lab Study | 125 ng/L in deionized water for method evaluation | nist.gov |
| Significance | First-time detection in a wastewater sample | nist.govnist.govnih.govresearchgate.net |
By-product Analysis in Illicit Substance Chemistry
This compound is recognized as an impurity and a manufacturing by-product in illicitly produced cocaine. researchgate.netojp.govnih.gov Its presence in seized samples provides valuable forensic intelligence regarding the specific chemical processes used in a clandestine laboratory. The formation of this compound and other related ethyl esters is characteristic of a purification method where ethanol is used to treat crude cocaine base. researchgate.netnih.gov This process, sometimes referred to as "base lavada" or "washed base," has been identified as a substitute for the more traditional potassium permanganate (B83412) oxidation method. ojp.govnih.gov
The chemical mechanism responsible for the creation of these impurities is either the transesterification of existing tropane (B1204802) methyl esters (like cocaine itself) or the direct ethyl esterification of their corresponding carboxylic acid precursors in the presence of ethanol. researchgate.netnih.gov Forensic laboratories typically use gas chromatography-mass spectrometry (GC-MS) to identify this compound and its homologues in cocaine exhibits. ojp.govnih.gov The identification of these specific ethyl esters points directly to the use of ethanol as a processing solvent, distinguishing the sample from those purified by other means. nih.gov
Impurity profiling is a critical tool in forensic science that involves the chemical characterization of seized drug samples to identify links between them, such as a common origin or manufacturing batch. The detection of this compound and its analogues plays a significant role in the chemical signature profiling of illicit cocaine. researchgate.netojp.gov
The presence of a suite of ethyl esters serves as a powerful indicator that the cocaine was purified using the ethanol wash method. ojp.govnih.gov This information can be crucial for law enforcement in establishing operational links between different seizures and clandestine laboratories. ojp.gov Quantitative analysis, often performed using ion-pair chromatography for isolation followed by gas chromatography with flame ionization detection (GC-FID), reveals that these impurities are present at low but detectable levels. researchgate.netnih.gov Research on authentic illicit cocaine samples has shown that when present, the concentration of these ethyl ester by-products can range from approximately 0.00086% to 0.93% relative to the amount of cocaine in the sample. researchgate.netnih.gov This quantitative data enhances the ability of forensic chemists to compare samples and determine their potential commonality. ojp.gov
| Ethyl Ester Impurity Identified in Illicit Cocaine | Reported Concentration Range (% relative to Cocaine) | Reference |
| Cocaethylene | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | researchgate.netnih.gov |
| Hexanoylthis compound | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | ojp.govnih.gov |
| cis-Cinnamoylthis compound | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | ojp.govnih.gov |
| trans-Cinnamoylthis compound | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | ojp.govnih.gov |
| 3',4',5'-Trimethoxybenzoylthis compound | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | ojp.govnih.gov |
| cis-3',4',5'-Trimethoxycinnamoylthis compound | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | ojp.govnih.gov |
| trans-3',4',5'-Trimethoxycinnamoylthis compound | 8.6 x 10⁻⁴ to 9.3 x 10⁻¹ | ojp.govnih.gov |
Future Research Directions and Methodological Advancements for Ecgonine Ethyl Ester
Development of Novel High-Throughput Analytical Techniques
The demand for rapid and efficient screening of a wide array of substances in toxicological analysis necessitates the development of high-throughput analytical techniques. While traditional methods like gas chromatography-mass spectrometry (GC-MS) require derivatization for polar metabolites like EEE, modern techniques aim to simplify or eliminate this step, increasing sample throughput. rsc.org
Future advancements are centered on the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. rsc.org Direct injection LC-MS/MS, for instance, offers a significant advantage by minimizing sample preparation, a major bottleneck in conventional procedures. nist.gov This approach has been successfully applied to quantify various drugs of abuse and their metabolites in municipal wastewater and shows promise for other biological matrices. nist.gov The development of specialized chromatographic phases, such as pentafluorophenylpropyl (PFPP) columns, has been shown to enhance the retention and signal intensity of cocaine metabolites in LC-MS/MS analysis, paving the way for more sensitive and rapid assays. science.gov
Another promising area is the evolution of microextraction techniques. Biocompatible solid-phase microextraction (SPME) tips coated with HPLC-type silica (B1680970) have been validated for the simultaneous determination of cocaine and its metabolites, including ecgonine (B8798807) ethyl ester, from plasma samples. mdpi.com Additionally, matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) is being explored for the direct analysis of drugs in hair samples, which could offer a rapid, high-throughput screening alternative to traditional chromatographic methods. researchgate.netscielo.br
Table 1: Comparison of Analytical Techniques for Ecgonine Ethyl Ester Detection
| Technique | Key Features | Advantages for High-Throughput Analysis | Future Research Focus | References |
|---|---|---|---|---|
| GC-MS | Requires derivatization for polar analytes. | Established and robust. | Development of faster derivatization methods and automated sample preparation. | faa.govrsc.orgjcami.eu |
| LC-MS/MS | High sensitivity and selectivity without derivatization. | Simplified sample preparation; suitable for direct injection. | Optimization of chromatographic phases (e.g., PFPP) and multi-analyte methods. | rsc.orgnist.govscience.gov |
| HPTLC | Improved resolution and sensitivity over standard TLC. | Suitable for quantitative analysis of high-concentration samples. | Integration with advanced densitometers and detectors for better quantification. | research-solution.com |
| SPME-LC | Biocompatible fibers for clean extraction from complex matrices. | Reduces matrix effects and simplifies sample cleanup. | Development of new fiber coatings with higher selectivity and efficiency. | mdpi.com |
| MALDI-MS | Direct analysis from surfaces; minimal sample preparation. | Potential for very rapid screening of samples like hair. | Improving quantification and correlation with established chromatographic methods. | researchgate.netscielo.br |
In-Depth Mechanistic Studies of Formation and Degradation Pathways
This compound is a secondary metabolite that provides specific evidence of combined cocaine and ethanol (B145695) use. research-solution.com It is formed from the hydrolysis of cocaethylene (B1209957) (CE), a primary active metabolite produced via transesterification between cocaine and ethanol, a reaction mediated by the human carboxylesterase type 1 (hCE1) enzyme in the liver. research-solution.comnih.gov Subsequently, cocaethylene undergoes hydrolysis by human carboxylesterase type 2 (hCE2) to yield this compound. research-solution.com
Future research will likely focus on a more detailed kinetic profiling of these enzymatic pathways. Understanding the precise rates and influencing factors of the hCE2-mediated conversion of cocaethylene to EEE could improve pharmacokinetic models for co-consumption cases.
The degradation of EEE is also a critical area for investigation. Like other cocaine metabolites, EEE is susceptible to degradation in biological and environmental samples, which can affect its detection window. Studies on the stability of related compounds, such as anhydroecgonine (B8767336) methyl ester (AEME), have shown that degradation can occur through both spontaneous chemical hydrolysis and enzymatic cleavage, with stability being dependent on pH and temperature. nih.gov Similar in-depth studies are needed for EEE to establish optimal conditions for sample collection, storage, and analysis. Research into the degradation of cocaine and its primary metabolite benzoylecgonine (B1201016) in aquatic environments has identified pathways including hydrolysis, chlorination, and photodegradation. researchgate.net Future work should extend these studies to EEE to understand its environmental fate and persistence.
Table 2: Summary of this compound Formation and Degradation
| Process | Description | Key Enzymes/Factors | Areas for Future Study | References |
|---|---|---|---|---|
| Formation | Hydrolysis of cocaethylene. | Human Carboxylesterase 2 (hCE2). | Kinetic profiling of the hCE2-mediated reaction; factors influencing formation rate. | research-solution.com |
| Degradation (Biological) | Presumed hydrolysis back to ecgonine. | Potential enzymatic and spontaneous chemical hydrolysis. | Detailed stability studies in various biological matrices (urine, blood, hair) under different storage conditions (pH, temperature). | nih.gov |
| Degradation (Environmental) | Hydrolysis, photodegradation, chlorination. | pH, UV light, chlorine presence. | Elucidation of specific degradation products in water and soil; determination of environmental half-life. | researchgate.net |
Advanced Computational and Theoretical Chemical Studies
Computational chemistry offers powerful tools to investigate the fundamental properties of molecules like this compound at an atomic level. While specific theoretical studies on EEE are not widely published, research on related cocaine metabolites provides a clear roadmap for future investigations. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to analyze the competing reaction pathways for the hydrolysis of cocaine and to study the structural and vibrational properties of its main metabolite, benzoylecgonine. researchgate.netbiointerfaceresearch.com
Future computational research on this compound could provide significant insights. Such studies can be used to:
Elucidate Reaction Mechanisms: Model the enzymatic hydrolysis of cocaethylene to EEE to understand the transition states and energy barriers involved, clarifying the catalytic mechanism of hCE2.
Predict Stability: Calculate the energies associated with different degradation pathways (e.g., hydrolysis) to predict the stability of EEE under various conditions.
Characterize Spectroscopic Properties: Predict vibrational (infrared, Raman) and NMR spectra to aid in the structural confirmation of the metabolite and its degradation products identified in experimental analyses.
Investigate Molecular Interactions: Study the docking of EEE with analytical tools, such as the stationary phases of chromatography columns or the matrix in MALDI, to better understand and optimize separation and ionization processes. researchgate.net
Table 3: Potential Applications of Computational Chemistry in this compound Research
| Computational Method | Research Application | Potential Outcome | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating reaction energetics of formation and degradation. | Understanding of reaction barriers and thermodynamic stability. | researchgate.netbiointerfaceresearch.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of hCE2 with cocaethylene as a substrate. | Detailed insight into the enzymatic mechanism of EEE formation. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of EEE in different solvents or biological environments. | Predicting solubility, diffusion, and interactions with other molecules. | researchgate.net |
| Ab Initio Calculations | Predicting NMR, IR, and mass fragmentation spectra. | Aiding in the unambiguous identification of EEE in complex samples. | worldscientific.com |
Application in Reference Standard Development and Quality Control
The availability of high-purity, certified reference materials (CRMs) is fundamental to the accuracy and reliability of any quantitative analytical method. This compound, in the form of a CRM, plays an indispensable role in forensic and clinical laboratories. lgcstandards.com These standards are produced under rigorous quality assurance protocols, often adhering to standards like ISO 17034, and are accompanied by a comprehensive certificate of analysis. lgcstandards.com
The primary applications of EEE reference standards include:
Method Validation: Establishing the performance characteristics of an analytical method, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. dshs-koeln.de
Calibration: Preparing calibration curves to enable the accurate quantification of EEE in unknown samples. dshs-koeln.de
Quality Control: Analyzing quality control (QC) samples containing a known concentration of EEE alongside routine samples to ensure the analytical system is performing correctly and that results are reliable.
Future research in this area will focus on the development of multi-component reference standards that include EEE along with cocaine and other relevant metabolites (e.g., benzoylecgonine, cocaethylene, ecgonine methyl ester). cerilliant.com Such mixtures simplify the preparation of calibrators and controls, improving laboratory efficiency. Furthermore, the development of stable-isotope-labeled internal standards for EEE (e.g., EEE-d3, EEE-d5) is crucial for isotope dilution mass spectrometry, which is the gold standard for quantitative analysis as it corrects for matrix effects and variations in extraction efficiency. cerilliant.com
Table 4: Role of this compound in Reference Standard and Quality Control Applications
| Application | Description | Importance | References |
|---|---|---|---|
| Method Validation | Used to determine linearity, LOD, LOQ, precision, and accuracy of a new analytical procedure. | Ensures the method is fit for its intended purpose and provides reliable data. | dshs-koeln.de |
| Instrument Calibration | A certified standard of known concentration is used to create a standard curve for quantification. | Essential for converting analytical signals into accurate concentration values. | dshs-koeln.de |
| Routine Quality Control | Included in every analytical run to monitor the performance of the assay over time. | Verifies the continued accuracy and precision of the analytical results. | cerilliant.com |
| Internal Standardization | Use of a stable-isotope-labeled version (e.g., EEE-d3) to improve quantification. | Corrects for sample loss during preparation and for matrix-induced signal suppression/enhancement in MS. | cerilliant.com |
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Ecgonine Ethyl Ester in biological matrices?
this compound (EEE) can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., EEE-d3) to enhance precision. Key steps include:
- Sample preparation : Use solid-phase extraction to isolate EEE from complex matrices like blood or urine .
- Chromatographic separation : Optimize mobile phase gradients to resolve EEE from structurally similar metabolites, such as ecgonine methyl ester (EME) and benzoylecgonine .
- Validation : Assess matrix effects by comparing analyte response in spiked biological samples vs. pure solvent, and validate selectivity using interference testing (e.g., 10,000 ng/g of cocaine metabolites) .
Q. What storage conditions preserve this compound stability in blood samples for forensic analysis?
EEE degrades rapidly in unpreserved blood due to enzymatic hydrolysis. To stabilize samples:
- Add sodium fluoride (NaF, 1%) to inhibit esterase activity, reducing degradation to benzoylecgonine (BE) .
- Store at −20°C for long-term stability (≥60 days). Avoid refrigeration at 4°C without preservatives, as EEE recovery drops to 30% after 15 days .
Q. How should researchers design experiments to study EEE's pharmacokinetics in controlled settings?
- Variables : Control independent variables (e.g., dose, administration route) and dependent variables (e.g., plasma concentration, half-life) .
- Replication : Include triplicate measurements and statistical tests (e.g., t-tests) to ensure data robustness .
- Ethics : Comply with ethical guidelines for handling controlled substances, including secure storage and disposal protocols .
Advanced Research Questions
Q. What mechanisms drive the degradation of this compound in biological systems?
EEE undergoes two primary degradation pathways:
- Enzymatic hydrolysis : Carboxylesterase 1 (CES1) cleaves the ethyl ester group, forming BE, while CES2 targets the benzoyl ester .
- Chemical hydrolysis : Elevated pH or temperature accelerates non-enzymatic breakdown. Alcohol inhibits CES1 but not CES2, leading to metabolite variability . Methodological tip: Use CES-specific inhibitors (e.g., BNPP) to isolate enzymatic vs. chemical pathways .
Q. How can researchers resolve contradictions in EEE stability data across studies?
Discrepancies often arise from differences in:
Q. What advanced techniques mitigate matrix effects in EEE quantification using HPLC-MS/MS?
To address ion suppression/enhancement:
- Internal standards : Use isotopically labeled analogs (e.g., EEE-d3) to normalize signal variability .
- Chromatographic optimization : Employ a heated nebulizer (HN) interface instead of ion spray (ISP) to reduce matrix interference .
- Sample cleanup : Implement protein precipitation or SPE to remove interfering compounds .
Q. How can EEE's metabolic interactions be modeled in vitro for toxicological studies?
- Enzyme kinetics : Use recombinant CES1/CES2 to measure hydrolysis rates (Km, Vmax) under varying ethanol concentrations .
- Transesterification : Monitor cocaethylene formation in liver microsomes to assess alcohol-drug interactions . Data interpretation: Compare results to in vivo findings (e.g., meconium analysis in neonates prenatally exposed to cocaine) .
Methodological Best Practices
- Data reporting : Include raw data tables in appendices and processed data in the main text to ensure reproducibility .
- Statistical rigor : Apply ANOVA for multi-group comparisons and calculate standard deviations for error bars .
- Literature alignment : Cross-reference findings with prior studies on EME and cocaine metabolites to contextualize novel insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
